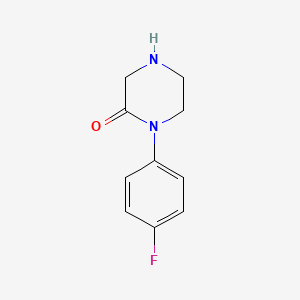

1-(4-Fluorophenyl)piperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJMGHCZJHTTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598421 | |

| Record name | 1-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780753-89-1 | |

| Record name | 1-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Piperazine Scaffold: a Privileged Structure in Drug Discovery

The piperazine (B1678402) ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs. chemicalbook.comgoogleapis.com Its prevalence stems from a unique combination of physicochemical properties that make it an ideal building block for creating bioactive molecules. nih.gov The presence of two nitrogen atoms allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological profile of a compound. nih.gov

The versatility of the piperazine moiety allows it to be a flexible core for the design and synthesis of new bioactive compounds. nih.gov This adaptability has led to the development of piperazine-containing drugs with a vast array of therapeutic applications, including anticancer, antidepressant, antipsychotic, antiviral, and anti-inflammatory agents. nih.govbiointerfaceresearch.com The ability of the piperazine ring to improve properties such as water solubility and bioavailability further enhances its utility in drug design. nih.gov

Table 1: Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Biological Activities |

|---|---|

| Oncology | Anticancer, Antitumor |

| Central Nervous System | Antidepressant, Antipsychotic, Anxiolytic, Anticonvulsant |

| Infectious Diseases | Antimicrobial, Antibacterial, Antiviral, Antifungal, Antimalarial |

The Advantage of 4 Fluorophenyl Substitution

The introduction of a fluorine atom, and specifically a 4-fluorophenyl group, to a drug candidate is a well-established strategy in medicinal chemistry to enhance its biological activity and pharmacokinetic properties. The 4-fluorophenyl group can significantly influence a molecule's potency, metabolic stability, and ability to bind to its target protein.

The substitution of a hydrogen atom with a fluorine atom can lead to improved metabolic stability, as the carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less susceptible to metabolic breakdown. This can result in a longer duration of action for the drug. Furthermore, the electronegativity of the fluorine atom can alter the electronic properties of the molecule, potentially leading to stronger interactions with its biological target.

In the context of piperazine (B1678402) derivatives, the presence of a 4-fluorophenyl group has been shown to be crucial for the inhibitory effects of certain compounds. For instance, in a study on analogues of FPMINT, a novel inhibitor of equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety was found to be essential for their inhibitory effects on both ENT1 and ENT2. nih.govossila.com

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Stability Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, is pivotal in determining its physical and chemical properties. Computational methods are instrumental in identifying the most stable conformations and understanding the energy barriers between them.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(4-Fluorophenyl)piperazin-2-one, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and determine its most stable conformer.

For the analogous compound, 1-(4-Fluorophenyl)piperazine (B120373), DFT studies have identified the most stable conformer and have provided detailed data on bond lengths and angles. researchgate.netdntb.gov.ua A similar analysis for this compound would be expected to reveal the specific geometric parameters of its lowest energy state.

Potential Energy Surface Scans for Energy Minima

To explore the conformational flexibility and identify all low-energy conformers, a Potential Energy Surface (PES) scan is typically performed. dergipark.org.tr This involves systematically rotating specific dihedral angles within the molecule and calculating the energy at each step. For this compound, key dihedral angles to scan would include the bond connecting the phenyl ring to the piperazine (B1678402) nitrogen and the bonds within the piperazin-2-one (B30754) ring itself.

A study on 1-(4-Fluorophenyl)piperazine performed a PES scan by rotating the C10-C8-N2-C4 dihedral angle, which revealed the most stable conformation. researchgate.net A similar scan for this compound would likely identify multiple local energy minima, corresponding to different chair, boat, or twist conformations of the piperazinone ring, as well as different orientations of the fluorophenyl substituent. The results would be plotted as energy versus dihedral angle, with the valleys representing stable conformers and the peaks representing the energy barriers to interconversion.

Electronic Structure and Reactivity Profiling

The arrangement of electrons within a molecule dictates its reactivity. Computational methods provide a powerful means to visualize and quantify the electronic properties that govern chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring and the nitrogen atoms of the piperazine ring. The introduction of the electron-withdrawing carbonyl group is predicted to lower the energy of the HOMO compared to 1-(4-Fluorophenyl)piperazine. The LUMO is likely to be distributed over the phenyl ring and the carbonyl group. In a study of 1-(4-Fluorophenyl)piperazine, the HOMO was found to be delocalized on the phenyl and piperazine rings, while the LUMO was on the phenyl ring. dntb.gov.uadergipark.org.tr The calculated HOMO-LUMO energy gap for this related molecule was found to be 4.99 eV. dergipark.org.tr

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: These are estimated values for illustrative purposes, based on the analysis of the related compound 1-(4-Fluorophenyl)piperazine and the expected electronic effects of the carbonyl group.)

| Parameter | Estimated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive electrostatic potential, which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential (red) around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The fluorine atom will also contribute to a negative potential region on the phenyl ring. The hydrogen atoms on the piperazine ring and the phenyl ring will exhibit positive potential (blue). In the case of 1-(4-Fluorophenyl)piperazine, the most negative region was found on the fluorine and the -NH group in the piperazine ring. dntb.gov.ua

Global and Local Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Local reactivity descriptors, such as the Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

A study on 1-(4-Fluorophenyl)piperazine calculated these descriptors to assess its reactivity. researchgate.netdntb.gov.ua A similar analysis for this compound would provide quantitative insights into its chemical behavior. The presence of the carbonyl group is expected to increase the electrophilicity of the molecule compared to its piperazine analog.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: These are estimated values for illustrative purposes, based on the analysis of the related compound 1-(4-Fluorophenyl)piperazine and the expected electronic effects of the carbonyl group.)

| Descriptor | Formula | Estimated Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.5 eV |

| Global Electrophilicity Index (ω) | χ² / (2η) | 3.2 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.0 eV |

| Global Softness (S) | 1 / (2η) | 0.2 eV⁻¹ |

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

In a study utilizing Density Functional Theory (DFT) with the B3LYP functional, the electronic structure of pFPP was investigated. The ELF and LOL analyses provide a topological understanding of electron pairing. High ELF values, typically above 0.8, indicate regions of high electron localization, characteristic of covalent bonds and lone pairs. Conversely, low ELF values suggest regions of delocalized electrons.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of 1-(4-fluorophenyl)piperazine, might interact with a biological target, typically a protein or enzyme.

Numerous studies have employed molecular docking to investigate the binding of fluorophenylpiperazine derivatives to various receptors. For instance, derivatives have been docked into the active sites of targets like the histamine (B1213489) H3 receptor, sigma-1 receptor, and various enzymes to predict their binding affinity and mode of interaction. nih.gov

These simulations typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. The 4-fluorophenyl group often engages in hydrophobic or halogen-bonding interactions within the binding pocket, while the piperazine or piperazin-2-one ring can form crucial hydrogen bonds and salt bridges. The specific interactions and calculated binding energies from these simulations help in prioritizing compounds for synthesis and biological testing.

Below is a representative table summarizing docking results for various fluorophenylpiperazine derivatives against different biological targets, illustrating the type of data generated from such studies.

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) derivative | Equilibrative Nucleoside Transporter 1 (ENT1) | -8.5 | TYR153, PHE178, ILE182 | frontiersin.orgnih.gov |

| 1-(4-fluorophenyl)piperazine derivative | Acetylcholinesterase (AChE) | -7.8 | TRP84, TYR130, PHE330 | |

| Substituted phenylpiperazine derivative | Topoisomerase IIα | -9.2 | ASP479, LYS499, ARG503 | nih.gov |

| 1-(4-fluorophenyl)piperazine derivative | Sigma-1 Receptor | -8.9 | TYR103, GLU172, TRP164 | rsc.org |

This table is illustrative and compiles data from various studies on derivatives of 1-(4-fluorophenyl)piperazine to demonstrate the application of molecular docking.

Molecular Dynamics Simulations for Receptor Interaction Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of ligand-receptor interactions compared to the static view offered by molecular docking. By simulating the movement of atoms and molecules over time, MD can reveal the stability of a ligand in the binding pocket, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction.

MD simulations have been applied to study the behavior of fluorophenylpiperazine derivatives complexed with their target proteins. rsc.orgnih.gov These simulations often start with the best-docked pose and are run for tens to hundreds of nanoseconds. Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. A low and stable RMSD suggests a stable binding mode.

Furthermore, MD simulations can elucidate the detailed network of interactions, including the persistence of hydrogen bonds and other non-covalent interactions over the simulation time. This dynamic information is crucial for understanding the true nature of ligand binding and for the rational design of more potent and selective inhibitors.

The following table presents a hypothetical summary of findings from an MD simulation study on a fluorophenylpiperazine derivative, showcasing the type of insights that can be gained.

| Simulation Parameter | Finding | Implication |

| Ligand RMSD | Stable at ~2 Å after 10 ns | The ligand maintains a stable conformation within the binding pocket. |

| Protein RMSD | Fluctuations in loop regions, stable core | The overall protein structure is maintained, with some flexibility in loops that may be involved in ligand entry or exit. |

| Hydrogen Bond Analysis | Key hydrogen bonds with ASP120 and SER150 are maintained >80% of the simulation time | These residues are critical for anchoring the ligand in the binding site. |

| Water Map Analysis | Bridging water molecules stabilize the ligand-protein interaction | Solvent plays an active role in the binding event. |

This table is a representative example of the data and interpretations derived from molecular dynamics simulations of ligand-receptor complexes.

Pharmacological Profile and Molecular Mechanisms of Action

Serotonin (B10506) Receptor System Interactions

The serotonin system is a primary target for many arylpiperazine compounds, influencing mood, anxiety, and other neurological processes. nih.gov

Research indicates that the close analog, pFPP, acts primarily as a 5-HT1A receptor agonist. wikipedia.orgnih.gov This agonism is a key contributor to its subjective effects. wikipedia.org In addition to its potent action at the 5-HT1A receptor, pFPP also demonstrates some affinity for the 5-HT2A and 5-HT2C receptors. wikipedia.orgnih.gov The interaction with these receptors is a common feature among arylpiperazine derivatives. nih.govacs.org For instance, m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (TFMPP) are partial agonists at 5-HT2A receptors. nih.gov The affinity profile for various arylpiperazines can be quite diverse, with some compounds showing high selectivity for specific serotonin receptor subtypes. acs.orgresearchgate.net

Table 1: Serotonin Receptor Binding Affinities for Select Arylpiperazine Analogs

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |

|---|---|---|---|

| Compound 12a | 41.5 | 315 | 42.5 |

| Compound 9b | 23.9 | 39.4 | 45.0 |

| Compound 8 | 1.2 | - | - |

| Compound 10 | 21.3 | - | - |

Data sourced from studies on various arylpiperazine derivatives and may not be directly representative of 1-(4-Fluorophenyl)piperazin-2-one. nih.govmdpi.com

Sigma (σ) Receptor Affinity and Ligand-Target Recognition

Research into complex piperidine (B6355638)/piperazine-based compounds has identified potent σ1 receptor ligands. For instance, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was discovered to have a high affinity for the σ1 receptor, with a Ki value of 3.2 nM, and acted as a σ1 receptor agonist. nih.gov Another series of compounds, based on a 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol scaffold, showed high affinity for both the dopamine (B1211576) transporter (DAT) and σ1 receptors. nih.gov The common structural element in these active molecules is the phenylpiperazine moiety, which appears crucial for binding. The interaction is thought to involve the piperazine (B1678402) nitrogen atom acting as a positive ionizable center and the phenyl group occupying a hydrophobic pocket within the receptor. nih.gov The 4-fluorophenyl substitution, in particular, was noted in one study of benzylpiperidine derivatives to result in a poorer ligand for the σ1 receptor compared to other substitutions, suggesting that the nature of the substituent on the phenyl ring is a key determinant of binding affinity. nih.gov

Given that the 4-fluorophenylpiperazine pharmacophore is integral to these high-affinity ligands, it is plausible that this compound may also interact with sigma receptors, although its specific affinity and functional activity (agonist or antagonist) remain to be experimentally determined.

Calcium Channel Modulatory Activity

Direct evidence of this compound acting on T-type calcium channels has not been established in the available literature. T-type calcium channels (CaV3) are low voltage-activated channels that play a critical role in shaping neuronal excitability and are therapeutic targets for conditions like epilepsy and pain. ptglab.comnih.gov Potent T-type channel antagonists, such as Z944, have been shown to reduce pain hypersensitivity by decreasing the excitability of spinal neurons. ptglab.comnih.gov While some piperidine-based compounds are known T-type channel blockers, specific data for the 4-fluorophenylpiperazin-2-one structure is absent. nih.gov

A strong inferential case can be made for the calcium channel blocking potential of this compound based on its structural similarity to known calcium antagonists. The diphenylpiperazine drugs Flunarizine (B1672889) and Lomerizine are well-established calcium channel blockers used for the treatment of migraine. ossila.com The core of these drugs is a piperazine ring, and their synthesis often utilizes a 1-bis(4-fluorophenyl)methyl piperazine intermediate. ossila.com This highlights the importance of the piperazine and fluorophenyl components in conferring calcium antagonist activity.

Further studies on other piperazine derivatives have reinforced this link. A series of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols were synthesized and shown to possess potent calcium entry-blocking activity. nih.gov Similarly, a novel antidementia drug, N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960), which contains a related 4-fluorobenzamide (B1200420) piperazine structure, has been found to modulate voltage-activated Ca2+ channels in hippocampal neurons. nih.gov These findings collectively suggest that the 4-fluorophenylpiperazine scaffold is a key pharmacophore for calcium channel modulation. Therefore, it is reasonable to hypothesize that this compound could exhibit analogous calcium channel blocking activities, although this requires experimental validation.

Cholinergic System Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govnih.gov While there is no direct data on the AChE inhibitory activity of this compound, research on structurally related compounds suggests potential relevance.

A study on novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives found that some of these compounds exhibited good inhibitory activity against AChE. nih.gov Although these molecules are more complex, featuring a bis(4-fluorophenyl)-methyl group rather than a single 4-fluorophenyl group and lacking the C2-ketone of the piperazine ring, the presence of the fluorophenylpiperazine moiety is a shared feature. The cholinergic hypothesis of Alzheimer's disease has driven the development of many classes of AChE inhibitors, and piperazine-based structures are among those explored for this purpose. nih.gov However, without direct experimental data, the AChE inhibitory efficacy of this compound remains speculative.

Nucleoside Transporter Interactions

The most direct evidence for the potential biological activity of the 1-(4-fluorophenyl)piperazine (B120373) scaffold comes from studies on its role in inhibiting equilibrative nucleoside transporters (ENTs). sigmaaldrich.com ENTs are crucial for nucleotide synthesis and for regulating the extracellular concentration of adenosine (B11128), a key signaling molecule. frontiersin.org

A study investigating analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a known ENT inhibitor, provided significant insights. The study concluded that the presence of a halogen-substituted fluorophenyl moiety attached to the piperazine ring was essential for the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Though the tested compounds were not piperazin-2-ones, they shared the core 4-(fluorophenyl)piperazine structure. Several analogues demonstrated inhibitory activity, with some showing selectivity for ENT2 over ENT1. frontiersin.org

Table 1: Inhibitory Activity of FPMINT Analogues on Human ENT1 and ENT2 Data extracted from a study on FPMINT analogues which share the 4-(fluorophenyl)piperazine moiety. frontiersin.org

| Compound | Moiety Changes | IC50 ENT1 (µM) | IC50 ENT2 (µM) |

|---|---|---|---|

| 2b | N-naphthalene replaced with N-(p-ethylphenyl) | 12.68 | 2.95 |

| 3c | N-naphthalene replaced with N-(p-ethylphenyl) and 2-fluorophenyl replaced with 4-fluorophenyl | 2.38 | 0.57 |

| 3b | N-naphthalene replaced with N-(m-chlorophenyl) | 1.65 | No Inhibition |

The results indicate that the 4-fluorophenyl substitution (as seen in compound 3c) combined with the piperazine ring creates a potent inhibitor of both ENT1 and ENT2, with an IC50 value of 2.38 µM and 0.57 µM, respectively. frontiersin.org The mechanism for a related compound was found to be irreversible and non-competitive. frontiersin.org This strongly suggests that this compound, by virtue of its core structure, is a candidate for interaction with and potential inhibition of nucleoside transporters.

Pharmacological Profile of this compound: Data Remains Elusive

Despite a comprehensive search of available scientific literature, specific pharmacological data for the compound this compound remains unavailable in the public domain. Research detailing its interaction with key biological targets, as outlined in the requested article structure, could not be located.

Extensive searches were conducted to identify studies on the pharmacological profile and molecular mechanisms of action of this compound. The investigation focused on its potential activities as an inhibitor of human Equilibrative Nucleoside Transporters (ENTs), a partial agonist at melanocortin receptors, and its broader interactions with neurotransmitter receptors.

The search did yield information on structurally related compounds, which underscores the interest in the fluorophenylpiperazine moiety in medicinal chemistry. For instance, significant research was found for a more complex molecule, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) . Studies on FPMINT have detailed its role as an irreversible and non-competitive inhibitor of ENTs, with selectivity for the ENT2 subtype over ENT1. anu.edu.auresearchgate.netnih.govnih.govfrontiersin.orgpolyu.edu.hkpolyu.edu.hk

Furthermore, the broader class of piperazine-containing molecules has been investigated for activity at various receptors. For example, some piperazine derivatives have been explored as agonists for the melanocortin-4 receptor (MC4R). nih.govnih.gov Additionally, the related compound para-fluorophenylpiperazine (pFPP) , which lacks the 2-one functional group of the requested molecule, is known to act as a 5-HT1A receptor agonist with some affinity for 5-HT2A and 5-HT2C receptors. wikipedia.org

However, it is crucial to emphasize that these findings pertain to distinct chemical entities. The addition of the ketone group at the 2-position of the piperazine ring in This compound would significantly alter its three-dimensional structure, polarity, and hydrogen bonding capabilities compared to FPMINT or pFPP. These differences are expected to lead to a unique pharmacological profile that cannot be extrapolated from related compounds.

No scientific literature could be retrieved that specifically examines the following for This compound :

Broad Spectrum Interaction with Neurotransmitter Receptors

Consequently, the creation of an article with the requested detailed, informative, and scientifically accurate content solely on this compound is not possible at this time. The necessary primary research data to populate the specified sections and subsections are not present in the accessible scientific literature.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Substitutions on the Piperazine (B1678402) Ring on Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly impacts the biological activity of 1-(4-fluorophenyl)piperazin-2-one derivatives. nih.gov

Key Research Findings:

N-Substitution: The nature of the substituent on the second nitrogen of the piperazine ring plays a crucial role in determining the potency and selectivity of these compounds. nih.gov For instance, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, replacing a benzyl (B1604629) group on the piperazine with a phenylpiperazine moiety led to a significant increase in affinity for the A2A adenosine (B11128) receptor. mdpi.com

Ring Conformation and Flexibility: Modifications to the piperazine ring can alter its conformation and flexibility, which in turn affects how the molecule binds to its target. The introduction of bulky substituents can lock the ring into a specific conformation, potentially enhancing binding affinity.

Basic Amino Moiety: The basicity of the piperazine nitrogen is a critical determinant of affinity and selectivity for certain receptors, such as sigma receptors. nih.gov This basic nitrogen often forms essential ionic interactions with acidic residues in the receptor's binding pocket. nih.gov

Methylation: 2,6-dimethylation of the piperazine ring has been explored as a strategy to improve metabolic stability by preventing N-dealkylation, a common metabolic pathway for piperazine-containing compounds. nih.gov

Table 1: Impact of Piperazine Ring Substitutions on Biological Activity

| Modification | Effect on Biological Activity | Reference |

| N-phenylpiperazine vs. N-benzylpiperidine | Increased affinity for A2A adenosine receptor | mdpi.com |

| 2,6-dimethylation | Improved metabolic stability | nih.gov |

| Basic amino moiety | Drives sigma-1 receptor affinity and selectivity | nih.gov |

Impact of the 4-Fluorophenyl Moiety on Binding Affinity, Selectivity, and Metabolic Stability

The 4-fluorophenyl group is a key structural feature of this class of compounds, and its presence significantly influences their pharmacological properties.

Key Research Findings:

Binding Affinity: The 4-fluorophenyl moiety often contributes to high binding affinity at various receptors. In a series of dopamine (B1211576) transporter (DAT) ligands, the bis(4-fluorophenyl)methoxy group was essential for high-affinity binding. nih.govuky.edu However, in some cases, this group can be detrimental. For example, a 4-fluorophenyl-substituted derivative was found to be a poor ligand for the sigma-1 receptor compared to other analogues. nih.gov

Selectivity: The fluorine substitution can influence selectivity between different receptor subtypes. For instance, in a study of equilibrative nucleoside transporter (ENT) inhibitors, the presence of a halogen on the phenyl ring attached to the piperazine was crucial for inhibitory effects on both ENT1 and ENT2. polyu.edu.hknih.govpolyu.edu.hkfrontiersin.orgwesternsydney.edu.au

Metabolic Stability: Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov In several studies, the introduction of a fluorine atom at the 4-position of a phenyl ring led to improved metabolic stability of the compounds. nih.govnih.gov This is because the strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes.

Effect of Linker and Side Chain Modifications on Pharmacological Efficacy and Potency

The linker connecting the this compound core to other parts of the molecule, as well as the nature of the side chains, are critical for optimizing pharmacological effects.

Key Research Findings:

Linker Length and Flexibility: The length and flexibility of the linker can significantly impact binding affinity. In some cases, a shorter alkyl linker is preferred, while in others, a longer, more flexible chain allows for optimal interaction with the target. nih.gov In a series of thiazolo[5,4-d]pyrimidine derivatives, increasing the flexibility of the chain by introducing an ethylamino linker generally led to improved binding affinity for the A2A adenosine receptor. mdpi.com

Side Chain Composition: The chemical nature of the side chains has a profound effect on potency and selectivity. For example, in a study of ENT inhibitors, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished the inhibitory effects. polyu.edu.hknih.govpolyu.edu.hkfrontiersin.orgwesternsydney.edu.aubohrium.com However, adding specific substituents like methyl, ethyl, or oxymethyl groups to the benzene ring could restore the activity. polyu.edu.hknih.govpolyu.edu.hkfrontiersin.orgwesternsydney.edu.au

Hydrophobicity and Hydrogen Bonding: The hydrophobicity and hydrogen-bonding capacity of the side chains are important for target engagement. The introduction of hydrophobic fragments can enhance binding to hydrophobic pockets within the receptor. polyu.edu.hk

Table 2: Influence of Linker and Side Chain Modifications on Pharmacological Properties

| Modification | Effect on Pharmacological Properties | Reference |

| Ethylamino linker | Improved A2A adenosine receptor binding affinity | mdpi.com |

| Replacement of naphthalene with benzene | Abolished ENT inhibitory effects | polyu.edu.hknih.govpolyu.edu.hkfrontiersin.orgwesternsydney.edu.aubohrium.com |

| Addition of methyl, ethyl, or oxymethyl groups to benzene | Restored ENT inhibitory activity | polyu.edu.hknih.govpolyu.edu.hkfrontiersin.orgwesternsydney.edu.au |

Bioisosteric Replacements in Scaffold Design for Enhanced Properties

Key Research Findings:

Piperazine Replacements: The piperazine ring itself can be replaced with other cyclic amines like homopiperazine (B121016) or piperidine (B6355638) to improve properties such as metabolic stability. nih.govenamine.net For example, replacing the piperazine with a piperidine ring in a series of DAT inhibitors resulted in improved metabolic stability in rat liver microsomes. nih.gov

Phenyl Ring Bioisosteres: The phenyl ring can be replaced by other aromatic or heteroaromatic rings, such as pyridyl or thiophene, to explore new chemical space and potentially improve properties like solubility or target selectivity. cambridgemedchemconsulting.com

Functional Group Replacements: Specific functional groups within the scaffold can be replaced to enhance desired properties. For instance, a trifluoromethyl group has been evaluated as a bioisostere for a tert-butyl group to decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com

Table 3: Examples of Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |

| Piperazine | Piperidine, Homopiperazine | Improved metabolic stability | nih.gov |

| Phenyl | Pyridyl, Thiophene | Altered solubility, selectivity | cambridgemedchemconsulting.com |

| tert-Butyl | Trifluoromethyl | Decreased lipophilicity, improved metabolic stability | cambridgemedchemconsulting.com |

Strategies for Optimizing Receptor Selectivity and Pharmacological Effects

The rational design of this compound derivatives involves a combination of strategies to achieve the desired receptor selectivity and pharmacological profile.

Key Research Findings:

Targeted Substitutions: By understanding the SAR, specific substitutions can be made to favor interaction with one receptor over another. For example, in the development of ENT inhibitors, the addition of a chloride to the meta position of a benzene side chain restored inhibitory effect on ENT1 but not ENT2, demonstrating a strategy for achieving subtype selectivity. polyu.edu.hkfrontiersin.org

Computational Modeling: Molecular docking and molecular dynamics simulations are valuable tools to understand the binding modes of these compounds and to predict how structural modifications will affect receptor interactions. nih.gov These computational approaches can guide the design of new analogues with improved affinity and selectivity.

Exploiting Unique Binding Pockets: Identifying and targeting unique features of a receptor's binding pocket can lead to the development of highly selective ligands. For instance, molecular docking analysis of an ENT1 inhibitor suggested that its binding site may be different from that of other conventional inhibitors, opening up possibilities for designing more selective compounds. polyu.edu.hknih.gov

Therapeutic Potential and Drug Discovery Applications

Central Nervous System (CNS) Disorders Research

Derivatives of 1-(4-fluorophenyl)piperazine (B120373) have been a cornerstone in the quest for novel therapeutics for numerous CNS disorders. Preclinical studies have highlighted their promise in addressing conditions such as neurodegenerative diseases, mood disorders, substance abuse, and more.

Alzheimer's Disease (AD) and Cognitive Function

The cholinergic hypothesis of Alzheimer's disease has driven the development of various compounds aimed at enhancing central cholinergic neurotransmission. In this context, derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been synthesized and evaluated for their efficacy as acetylcholinesterase (AChE) inhibitors. Some of these derivatives have demonstrated significant inhibition of AChE, comparable to the standard neostigmine. Another series of phthalimide-based compounds, where the 4-fluorophenyl moiety was found to be the most potent, also showed potential as acetylcholinesterase inhibitors.

Beyond cholinesterase inhibition, research has focused on other pathological aspects of AD. For instance, piperazine (B1678402) derivatives have been investigated as activators of the transient receptor potential canonical 6 (TRPC6) channel. Activation of TRPC6 is believed to play a role in regulating the stability of dendritic spines and memory formation, offering a potential pathway to restore synaptic plasticity deficits observed in AD models.

Depression and Mood-Modulating Therapies

The 1-(4-fluorophenyl)piperazine moiety is a key feature in many compounds designed to treat depression and other mood disorders. A notable example is para-fluorophenylpiperazine (pFPP), which acts primarily as a 5-HT1A receptor agonist, a mechanism known to produce antidepressant and anxiolytic effects. wikipedia.org It also shows some affinity for 5-HT2A and 5-HT2C receptors and can inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862). wikipedia.org

Furthermore, research into multimodal serotonergic compounds has led to the discovery of molecules like 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004). This compound exhibits a complex pharmacological profile, acting as a 5-HT3 and 5-HT7 receptor antagonist, a 5-HT1B receptor partial agonist, a 5-HT1A receptor agonist, and a potent serotonin transporter (SERT) inhibitor. nih.gov Such multimodal action is believed to offer a comprehensive approach to treating major depressive disorder. nih.gov The serotonin transporter length promoter region (5-HTTLPR) polymorphism has also been shown to affect the risk of depression, highlighting the importance of the serotonin system in this disorder. nih.gov

Psychostimulant Use Disorders and Cocaine Antagonism

The dopamine (B1211576) D3 receptor is a key target in the development of treatments for substance use disorders, particularly cocaine addiction. The arylpiperazine scaffold has been instrumental in creating selective D3 receptor antagonists. nih.gov For instance, a series of 4-phenylpiperazines with high affinity and selectivity for the D3 receptor have been developed. acs.org One lead compound from this series, with a D3 receptor Ki of 6.84 nM and 1700-fold selectivity over the D2 receptor, has been shown to inhibit oxycodone-induced hyperlocomotion and reduce the acquisition of conditioned place preference in animal models. acs.org

In a different approach, a piperidine-based analog of cocaine, (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ((+)-CPCA), has demonstrated a mixed agonist/antagonist profile. nih.govresearchgate.net While it inhibits dopamine and norepinephrine uptake like cocaine, it is significantly less potent at the serotonin transporter. nih.govresearchgate.net Importantly, it can block the locomotor stimulant effects of cocaine, suggesting its potential utility in treating cocaine dependence. nih.govresearchgate.net

Migraine Treatment Strategies

The development of treatments for acute migraine has heavily focused on serotonin receptor agonists. Triptans, which are selective 5-HT1B/1D receptor agonists, are considered the gold standard for acute migraine therapy. nih.govnih.gov Their mechanism involves vasoconstriction and anti-inflammatory effects. More recently, a new class of drugs called ditans, which are selective 5-HT1F receptor agonists, has emerged. nih.govneurologylive.com These agents, such as lasmiditan, offer an alternative for patients with cardiovascular risks as they lack the vasoconstrictive properties of triptans. nih.govneurologylive.com

The 1-bis(4-fluorophenyl)methyl piperazine scaffold is a key intermediate in the synthesis of diphenylpiperazine drugs like flunarizine (B1672889) and lomerizine, which are classified as calcium antagonists and used for migraine treatment. ossila.com

Antipsychotic and Anxiolytic Investigations

The 1-(4-fluorophenyl)piperazine structure is a common feature in compounds developed for antipsychotic and anxiolytic effects. A series of 1-(4-fluorophenyl)-1H-indoles with piperazinyl, tetrahydropyridinyl, or piperidinyl substituents at the 3-position have shown potent dopamine D2 and serotonin 5-HT2 receptor antagonism, a profile characteristic of atypical antipsychotics. nih.gov Sertindole is a notable example from this class. nih.gov

In the realm of anxiolytics, piperazine derivatives such as buspirone (B1668070) and ipsapirone (B1662301) are known to act as agonists at 5-HT1A receptors, which are negatively coupled with adenylate cyclase in hippocampal neurons. nih.gov This mechanism is believed to mediate their anxiolytic effects. nih.gov Other arylpiperazine derivatives have also demonstrated anxiolytic-like effects in behavioral studies, with mechanisms involving both the serotonergic and GABAergic systems. silae.itnih.gov

Oncological Research and Anticancer Activity

While the primary focus of research on 1-(4-fluorophenyl)piperazine derivatives has been on CNS disorders, there is emerging evidence of their potential in oncology. The piperazine scaffold is considered an important pharmacophore in the discovery of new anticancer drugs. researchgate.net

For example, 1-bis(4-fluorophenyl)methyl piperazine is used in the synthesis of piperazinylacetamides that have shown anticancer activity, with one compound exhibiting a half-maximal growth inhibitory concentration (GI50) of 4.36 µM. ossila.com Another study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on various cancer cell lines, including liver, breast, and colon cancer. researchgate.net

Furthermore, novel thiouracil derivatives incorporating a piperazine moiety have been synthesized and shown to inhibit poly (ADP-ribose) polymerase 1 (PARP1) activity and induce cancer cell death. nih.gov The combination of a piperazine ring with other pharmacophores, such as in the case of Triapine analogs, has also led to the identification of potent and selective anticancer chelators. nih.gov In these analogs, the presence of fluorine atoms on the piperazine moiety appeared to enhance activity against all tested cancer cell lines. nih.gov

Metabolic Disorders Research, including Anti-obesity Properties

The sympathetic nervous system's overactivity is linked to several components of metabolic syndrome, including obesity and imbalanced lipid and carbohydrate homeostasis. nih.gov This has led to research into adrenergic nervous system inhibitors as a therapeutic strategy. nih.gov

Derivatives of piperazine have been investigated for their potential to address metabolic disturbances. One study focused on a non-selective α-adrenoceptor antagonist from the group of pyrrolidin-2-one derivatives, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one. nih.gov Chronic administration of this compound in rats led to a reduction in triglyceride and glucose levels in the plasma. nih.gov While this specific compound did not reduce body weight, the findings suggest that non-selective α-adrenoceptor antagonists hold potential for improving elevated glucose and triglyceride levels. nih.govdntb.gov.ua

Another area of research is the inhibition of pancreatic lipase, a key enzyme in fat metabolism, which is a target for regulating obesity. mdpi.com While direct studies on 1-(4-fluorophenyl)piperazin-2-one are limited in this context, the broader class of heterocyclic compounds is being explored for this purpose.

Furthermore, atypical dopamine transporter (DAT) inhibitors, including piperazine derivatives like 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, have shown therapeutic potential. nih.gov Modifications to these structures aim to improve metabolic stability while retaining their beneficial pharmacological profile. nih.gov

Infectious Disease Research and Antimicrobial Properties

The piperazine scaffold is a common feature in compounds developed for their antimicrobial properties, showing activity against both bacteria and fungi. nih.gov

Derivatives of 1-(4-fluorophenyl)piperazine have been synthesized and screened for their antibacterial effects. In one study, hybrid heterocyclic molecules based on the 1-(4-fluorophenyl)piperazine skeleton were created, and some of the tested compounds displayed moderate to good antibacterial activity. researchgate.net

The broader class of N-phenylpiperazine derivatives has also been explored. nih.gov While many compounds showed moderate effects, some demonstrated notable inhibition against Mycobacterium kansasii and M. marinum. nih.govresearchgate.net Specifically, 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride was found to be effective against M. kansasii. researchgate.net

Quinoline-piperazine hybrids are another class of compounds that have attracted attention for their activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antifungal potential of piperazine derivatives has been an active area of research. acgpubs.org N-phenylpiperazine derivatives have been tested against fungal pathogens like Bipolaris sorokiniana and Fusarium avenaceum, with some compounds showing high activity. nih.gov

In a study focused on synthesizing hybrid molecules from a 1-(4-fluorophenyl)piperazine skeleton, new analogues of azole class antifungals were also prepared. researchgate.net Another research effort synthesized various piperazine derivatives and tested them against a panel of fungi including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many compounds showing significant antifungal properties. acgpubs.org

Furthermore, research into fused heterocyclic compounds has yielded benzo nih.govnih.govimidazo[1,2-d] mdpi.comnih.govbenthamdirect.comtriazine derivatives, which have shown obvious fungicidal activities against phytopathogenic fungi like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. mdpi.com

Table 2: Antimicrobial Spectrum of Piperazine Derivatives

| Compound Class | Organism(s) | Activity | Reference(s) |

|---|---|---|---|

| 1-(4-Fluorophenyl)piperazine Hybrids | Bacteria | Moderate to good antibacterial activity | researchgate.net |

| N-Phenylpiperazine Derivatives | Mycobacterium kansasii, M. marinum | Notable inhibition | nih.gov, researchgate.net |

| N-Phenylpiperazine Derivatives | Bipolaris sorokiniana, Fusarium avenaceum | High antifungal activity | nih.gov |

| Piperazine Derivatives | Candida albicans, Aspergillus niger, A. flavus, A. fumigatus | Significant antifungal properties | acgpubs.org |

| Benzo nih.govnih.govimidazo[1,2-d] mdpi.comnih.govbenthamdirect.comtriazine Derivatives | Botrytis cinerea, Rhizoctonia solani, C. capsici | Obvious fungicidal activities | mdpi.com |

Anti-inflammatory Investigations

Piperazine compounds are considered attractive candidates for developing new anti-inflammatory drugs. nih.gov Research has shown that derivatives of this class can exert anti-inflammatory effects through various mechanisms.

One study investigated a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, and found that it reduced paw edema and cell migration in carrageenan-induced inflammation models. nih.gov The mechanism was linked to a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester, also demonstrated anti-inflammatory effects by reducing cell migration and protein exudation in a pleurisy test. nih.gov

The anti-inflammatory potential of N-phenyl piperazine derivatives has also been evaluated through in vitro studies, including the bovine serum albumin denaturation technique. biomedpharmajournal.orgmdpi.com Certain derivatives exhibited a dose-dependent anti-inflammatory response. biomedpharmajournal.org The membrane-stabilizing effects of these compounds, which can prevent lysosomal membrane damage, may contribute to their anti-inflammatory activity. mdpi.com

Advanced Research Methodologies and in Vitro/in Vivo Evaluation

In Vitro Pharmacological Assays

In vitro assays are fundamental in early-stage drug discovery, providing initial data on a compound's interaction with specific biological targets in a controlled, artificial environment.

Radioligand Binding Studies for Receptor Affinity and Selectivity

Radioligand binding assays are a cornerstone for determining the affinity and selectivity of a test compound for various receptors. This technique involves using a radioactively labeled ligand (a molecule with known high affinity for a specific receptor) to quantify the degree to which the test compound can displace it. The results are typically expressed as the inhibition constant (Kᵢ), which indicates the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity. These studies are crucial for identifying the primary molecular targets of a compound and for assessing its selectivity by screening against a panel of different receptors.

While this is a standard methodology, specific radioligand binding data for 1-(4-Fluorophenyl)piperazin-2-one is not extensively available in publicly accessible scientific literature.

Enzyme Inhibition Assays (e.g., Acetylcholinesterase, Cytochrome P450)

Enzyme inhibition assays measure the ability of a compound to interfere with the activity of specific enzymes. For neuroactive compounds, acetylcholinesterase (AChE) is a common target, as its inhibition can modulate cholinergic neurotransmission. Cytochrome P450 (CYP450) enzyme inhibition assays are also critical for predicting potential drug-drug interactions, as these enzymes are central to drug metabolism. These assays typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor compound, then measuring the rate of product formation.

Publicly available research detailing the inhibitory activity of this compound against specific enzymes like acetylcholinesterase or various cytochrome P450 isoforms could not be located.

Cell-Based Assays for Functional Activity (e.g., Nucleoside Uptake, Cell Viability, Cell Membrane Integrity)

Cell-based assays provide insights into a compound's effect on cellular functions within a more complex biological context than isolated receptor or enzyme assays.

Nucleoside Uptake: These assays, often using radiolabeled nucleosides like [³H]uridine, measure a compound's ability to inhibit transporter proteins, such as equilibrative nucleoside transporters (ENTs).

Cell Viability: Assays like the MTT assay are used to assess whether a compound is toxic to cells by measuring their metabolic activity.

Cell Membrane Integrity: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a marker of cytotoxicity and compromised membrane integrity.

Specific data from nucleoside uptake, cell viability, or membrane integrity assays for this compound are not present in the reviewed scientific literature. Research on structurally related fluorophenylpiperazine derivatives has utilized these methods to characterize their effects on ENT-transfected cell lines.

Receptor Functional Assays for Agonism/Antagonism

Beyond simple binding, functional assays determine the physiological response a compound elicits after binding to a receptor. These assays can classify a compound as an agonist (which activates the receptor), an antagonist (which blocks the receptor from being activated by its natural ligand), or an inverse agonist (which reduces the receptor's basal activity). Techniques such as calcium flux assays, which measure changes in intracellular calcium concentration following receptor activation, are commonly employed.

Detailed studies characterizing this compound as a receptor agonist or antagonist are not available in the current body of scientific literature.

In Vivo Pharmacological Evaluation in Relevant Animal Models

In vivo studies involve administering the compound to living organisms, typically rodents, to observe its effects on the whole physiological system. These experiments are essential for validating in vitro findings and assessing potential therapeutic efficacy and central nervous system (CNS) activity.

Behavioral Studies for CNS Activity (e.g., Locomotor Activity, Convulsion Attenuation)

Behavioral models in animals are used to screen for potential CNS effects.

Locomotor Activity: Changes in spontaneous movement in an open field test can indicate whether a compound has stimulant or sedative properties.

Convulsion Attenuation: The ability of a compound to protect against chemically or electrically induced seizures can suggest anticonvulsant potential.

Specific data from in vivo behavioral studies examining the effects of this compound on locomotor activity or its potential for convulsion attenuation in animal models have not been reported in the available literature.

of this compound

Following a comprehensive review of scientific literature, it has been determined that there is currently no publicly available research data specifically detailing the efficacy, pharmacokinetic profile, or metabolic stability of the compound this compound.

Extensive searches for this specific molecule did not yield studies pertaining to the following research areas as outlined:

Pharmacokinetic and Pharmacodynamic Characterization Studies

Metabolic Stability Assessments (e.g., in Human Liver Microsomes): No studies were identified that assessed the metabolic stability of this compound. Investigations into the stability of other piperazine (B1678402) derivatives in human liver microsomes have been published, but these findings cannot be attributed to this compound.nih.gov

Therefore, the generation of an article with scientifically accurate, detailed research findings for this compound is not possible at this time due to the absence of published data.

Future Research and Emerging Opportunities for this compound

The novel chemical entity this compound stands as a promising scaffold for the development of new therapeutic agents. Its unique structural features present a multitude of opportunities for further investigation and optimization. This article explores the future research directions and emerging prospects for this compound, focusing on the development of novel therapeutic agents, comprehensive pharmacological profiling, optimization of drug-like properties, exploration of new biological targets, refinement of synthetic routes, and the integration of advanced computational tools in its design and prediction.

Q & A

Q. Advanced

- SHELX suite : SHELXD for phase determination and SHELXL for refinement resolve hydrogen-bonding networks and π-π stacking in co-crystals .

- ORTEP-3 : Visualizes thermal ellipsoids and anisotropic displacement parameters, critical for validating molecular geometry .

How can computational modeling predict the pharmacokinetic properties of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability .

- Molecular docking (AutoDock Vina) : Simulates binding to targets like dopamine D₂ receptors, guiding SAR for CNS penetration .

What structural modifications enhance the compound’s selectivity for neurological targets?

Q. Advanced

- Piperazine ring substitution : Methyl groups at N-4 increase lipophilicity (logP > 2.5), improving blood-brain barrier permeability .

- Fluorophenyl positioning : Para-fluorine optimizes σ-receptor affinity, while meta-substitutions reduce off-target effects .

How stable is this compound under physiological conditions?

Q. Advanced

- pH stability : Degrades rapidly at pH < 3 (simulated gastric fluid), requiring enteric coatings for oral delivery.

- Oxidative stability : LC-MS/MS tracks degradation products (e.g., piperazine ring-opening) in liver microsomes .

What experimental designs validate receptor-ligand interactions for this compound?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to GPCRs .

- Fluorescence polarization : Quantifies competitive displacement of fluorescent probes (e.g., BODIPY-labeled antagonists) .

How can researchers address batch-to-batch variability in synthetic yields?

Q. Advanced

- Design of Experiments (DoE) : Multivariate analysis optimizes parameters (e.g., catalyst loading, solvent ratio) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring consistency .

What distinguishes this compound from its structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.